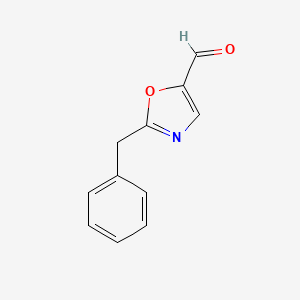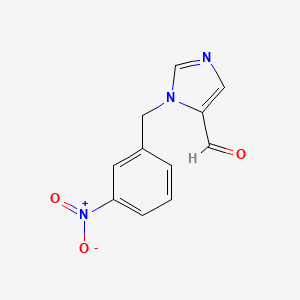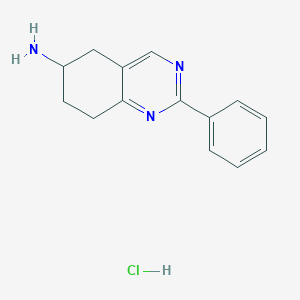
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride typically involves the condensation of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction can produce amine derivatives, and substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on these receptors, thereby affecting smooth muscle contractions in the vas deferens. This mechanism is being explored for its potential use in nonhormonal male contraception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Similar in structure but with different pharmacological properties.
Quinazolinone derivatives: These compounds share the quinazoline core but have different substituents and biological activities.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride is unique due to its specific substitution pattern and its potential as a P2X1-purinoceptor antagonist. This sets it apart from other quinazoline derivatives, which may have different targets and therapeutic applications .
Eigenschaften
CAS-Nummer |
1193387-22-2 |
|---|---|
Molekularformel |
C14H16ClN3 |
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10;/h1-5,9,12H,6-8,15H2;1H |
InChI-Schlüssel |
LDSBRRCELOUEEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3.Cl |
Verwandte CAS-Nummern |
1193389-46-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
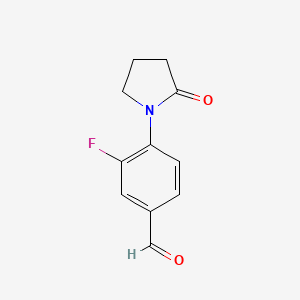
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)


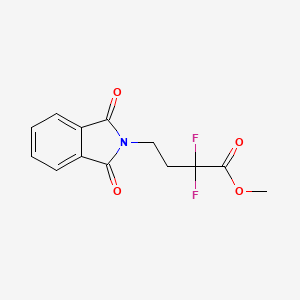

![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)

